2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside is a chemical compound with the molecular formula C9H14ClNO5S and a molecular weight of 283.73 g/mol. It is characterized by the presence of a galactopyranoside moiety, which is a sugar derivative, and functional groups such as chloro, cyano, and thioether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside typically involves the reaction of galactopyranoside derivatives with chloro and cyanoethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized for efficiency and cost-effectiveness, often incorporating purification steps like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside include:
- 2’-Chloro-2’-cyanoethyl-1-thio-alpha-D-galactopyranoside .
- 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-glucopyranoside .
- 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-mannopyranoside .
Comparison
Compared to these similar compounds, 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside is unique due to its specific stereochemistry and functional group arrangement . This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
36373-29-2 |
---|---|
Molekularformel |
C9H14ClNO5S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C9H14ClNO5S/c10-4(1-11)3-17-9-8(15)7(14)6(13)5(2-12)16-9/h4-9,12-15H,2-3H2/t4?,5-,6+,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
LTLOIXLOENLTQJ-KJUJXXMOSA-N |
SMILES |
C(C1C(C(C(C(O1)SCC(C#N)Cl)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC(C#N)Cl)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)SCC(C#N)Cl)O)O)O)O |
Synonyme |
2'-chloro-2'-cyanoethyl-1-thio-beta-D-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.